molecular formula C24H31N3O3 B2468613 2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2319845-42-4

2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2468613
CAS No.: 2319845-42-4
M. Wt: 409.53
InChI Key: UQQZAWCYIOFGOF-UHFFFAOYSA-N
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Description

2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent.

    Formation of the Cinnoline Core: The cinnoline core is constructed through a cyclization reaction involving the piperidine intermediate and a suitable precursor.

    Final Coupling: The final step involves coupling the cinnoline core with the dimethylphenoxy-piperidine intermediate under specific reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one: A structurally similar compound with slight variations in the substituents.

    This compound: Another analog with modifications in the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-17-11-18(2)13-21(12-17)30-16-24(29)26-9-7-19(8-10-26)15-27-23(28)14-20-5-3-4-6-22(20)25-27/h11-14,19H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQZAWCYIOFGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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